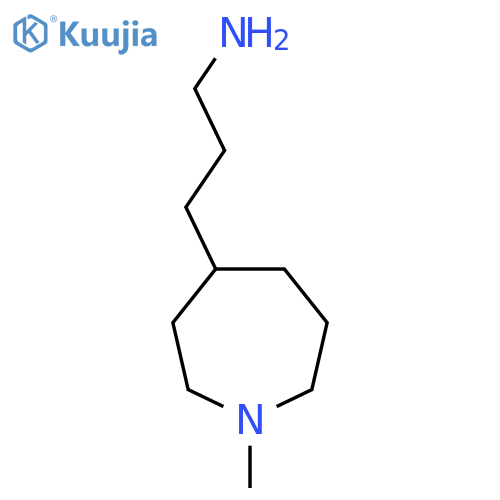Cas no 1531687-59-8 (3-(1-Methylazepan-4-yl)propan-1-amine)

1531687-59-8 structure
商品名:3-(1-Methylazepan-4-yl)propan-1-amine
CAS番号:1531687-59-8
MF:C10H22N2
メガワット:170.295082569122
MDL:MFCD33549651
CID:5638241
PubChem ID:82598288
3-(1-Methylazepan-4-yl)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1531687-59-8
- EN300-27780381
- 3-(1-methylazepan-4-yl)propan-1-amine
- 1H-Azepine-4-propanamine, hexahydro-1-methyl-
- 3-(1-Methylazepan-4-yl)propan-1-amine
-
- MDL: MFCD33549651
- インチ: 1S/C10H22N2/c1-12-8-3-5-10(6-9-12)4-2-7-11/h10H,2-9,11H2,1H3
- InChIKey: AHRNBYWAKSGQMG-UHFFFAOYSA-N
- ほほえんだ: N1(C)CCCC(CCCN)CC1
計算された属性
- せいみつぶんしりょう: 170.178298710g/mol
- どういたいしつりょう: 170.178298710g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 114
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 29.3Ų
じっけんとくせい
- 密度みつど: 0.882±0.06 g/cm3(Predicted)
- ふってん: 216.1±8.0 °C(Predicted)
- 酸性度係数(pKa): 10.58±0.10(Predicted)
3-(1-Methylazepan-4-yl)propan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27780381-5.0g |
3-(1-methylazepan-4-yl)propan-1-amine |
1531687-59-8 | 95% | 5g |
$4641.0 | 2023-05-25 | |
| Enamine | EN300-27780381-0.1g |
3-(1-methylazepan-4-yl)propan-1-amine |
1531687-59-8 | 95% | 0.1g |
$554.0 | 2023-09-09 | |
| Enamine | EN300-27780381-10g |
3-(1-methylazepan-4-yl)propan-1-amine |
1531687-59-8 | 95% | 10g |
$6882.0 | 2023-09-09 | |
| Enamine | EN300-27780381-1g |
3-(1-methylazepan-4-yl)propan-1-amine |
1531687-59-8 | 95% | 1g |
$1599.0 | 2023-09-09 | |
| Enamine | EN300-27780381-5g |
3-(1-methylazepan-4-yl)propan-1-amine |
1531687-59-8 | 95% | 5g |
$4641.0 | 2023-09-09 | |
| Aaron | AR0285W0-2.5g |
3-(1-methylazepan-4-yl)propan-1-amine |
1531687-59-8 | 95% | 2.5g |
$4337.00 | 2025-02-15 | |
| Aaron | AR0285W0-250mg |
3-(1-methylazepan-4-yl)propan-1-amine |
1531687-59-8 | 95% | 250mg |
$1114.00 | 2025-02-15 | |
| Aaron | AR0285W0-1g |
3-(1-methylazepan-4-yl)propan-1-amine |
1531687-59-8 | 95% | 1g |
$2224.00 | 2025-02-15 | |
| Aaron | AR0285W0-100mg |
3-(1-methylazepan-4-yl)propan-1-amine |
1531687-59-8 | 95% | 100mg |
$787.00 | 2025-02-15 | |
| Aaron | AR0285W0-500mg |
3-(1-methylazepan-4-yl)propan-1-amine |
1531687-59-8 | 95% | 500mg |
$1743.00 | 2025-02-15 |
3-(1-Methylazepan-4-yl)propan-1-amine 関連文献
-
Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
1531687-59-8 (3-(1-Methylazepan-4-yl)propan-1-amine) 関連製品
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
